An In-depth Technical Guide to the Crystal Structure of Potassium Fluoride Tetrahydrate
An In-depth Technical Guide to the Crystal Structure of Potassium Fluoride Tetrahydrate
Abstract: This technical guide provides a comprehensive analysis of the crystal structure of potassium fluoride (B91410) tetrahydrate (KF·4H₂O). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's solid-state properties. This document synthesizes crystallographic data, details the experimental methodologies used for its characterization, and presents key structural features, including the intricate hydrogen bonding network. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized through diagrams to facilitate a clear understanding of the material's structure and analysis.
Crystallographic Data
The crystal structure of potassium fluoride tetrahydrate has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic system, belonging to the P2₁/c space group.[1][2] Due to a notable similarity in the coordination of the cation and anion, the structure exhibits pseudo-orthorhombic symmetry.[1][2][3] Detailed crystallographic data, collected at -10°C, are presented below.
| Parameter | Value |
| Crystal System | Monoclinic[1][2] |
| Space Group | P2₁/c[1][2] |
| Lattice Constant, a | 6.80 ± 0.01 Å[1][2] |
| Lattice Constant, b | 13.29 ± 0.02 Å[1][2] |
| Lattice Constant, c | 6.64 ± 0.01 Å[1][2] |
| Angle, β | 90° 40' ± 10'[1][2] |
| Unit Cell Volume (V) | 600 ų[1][2] |
| Formula Units (Z) | 4[1][2] |
| Calculated Density (dx) | 1.441 g/cm³ (at -10°C)[1][2] |
| Measured Density (dm) | 1.437 ± 0.002 g/cm³ (at 5°C)[1][2] |
| Radiation | CuKα |
| Absorption Coefficient (μ) | 73.3 cm⁻¹[1][2] |
Structural Details and Interatomic Distances
The fundamental architecture of KF·4H₂O is constructed from K⁺(H₂O)₆ and F⁻(H₂O)₆ octahedra.[1][2] These octahedra are interconnected through the sharing of edges and corners, forming a complex three-dimensional network.[1][2][3] The stability and geometry of this structure are dictated by the coordination environments of the potassium and fluoride ions and an extensive network of hydrogen bonds.
Each water molecule within the lattice exhibits tetrahedral coordination, bonding to two fluoride ions, one potassium ion, and one other water molecule, or alternatively to two potassium ions, one fluoride ion, and one other water molecule.[1][2] This arrangement is crucial for the formation of the hydrogen bonds that link the primary octahedral units.
The precise measurement of interatomic distances provides insight into the bonding environment. The key distances are summarized in the table below.
| Atomic Pair | Distance (Å) | Description |
| K⁺ ··· O | 2.79 ± 0.02[1][2][3] | Cation-water coordination distance |
| F⁻ ··· (H)O | 2.71 to 2.78[1][2][3] | Anion-water hydrogen bond distance range |
| O(H) ··· O | 2.82 and 2.85[1][2][3] | Water-water hydrogen bond distances linking octahedra |
| O–H | 0.84 to 1.10[1] | Intramolecular bond distance in water involved in H-bonding |
Experimental Protocols
The structural analysis of potassium fluoride tetrahydrate relies on precise experimental procedures, from crystal growth to data analysis.
Crystal Synthesis
Crystals of KF·4H₂O suitable for diffraction studies were grown from a 4M aqueous potassium fluoride solution.[1][2] The saturated solution was cooled to -5°C, at which point crystallization initiated, first forming colorless needles that subsequently grew into more irregular shapes.[1][2]
X-ray Diffraction Data Collection
The determination of the crystal structure was performed using single-crystal X-ray diffraction. The specific protocol is as follows:
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Sample Preparation: A suitable crystal fragment was selected and mounted inside a capillary tube.
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Low-Temperature Environment: To maintain the stability of the hydrate, the capillary was placed in a cold box, and the experiment was conducted at a constant temperature of -10°C.[1][2]
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Data Acquisition: Weissenberg photographs were taken using copper K-alpha (CuKα) radiation.[1][2] Unit-cell dimensions were subsequently measured from both Weissenberg and rotation photographs.[1][2]
Structure Solution and Refinement
The collected diffraction data was used to solve the crystal structure. The phase problem was addressed using the direct methods developed by Hauptman and Karle.[1][2][3] Following the initial phase determination, the structural model was refined to achieve the final atomic coordinates and interatomic distances.
Visualizations of Experimental and Structural Relationships
To better illustrate the processes and structural organization discussed, the following diagrams are provided.
Caption: Experimental workflow from crystal synthesis to final structure determination.
Caption: Hierarchical organization of the KF·4H₂O crystal structure.
Caption: Tetrahedral coordination environment around a central water molecule.
